

Regorafenib Monohydrate: A Deep Dive into its Metabolites and Their Biological Activity

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Compound of Interest

Compound Name: Regorafenib Monohydrate

Cat. No.: B1662115

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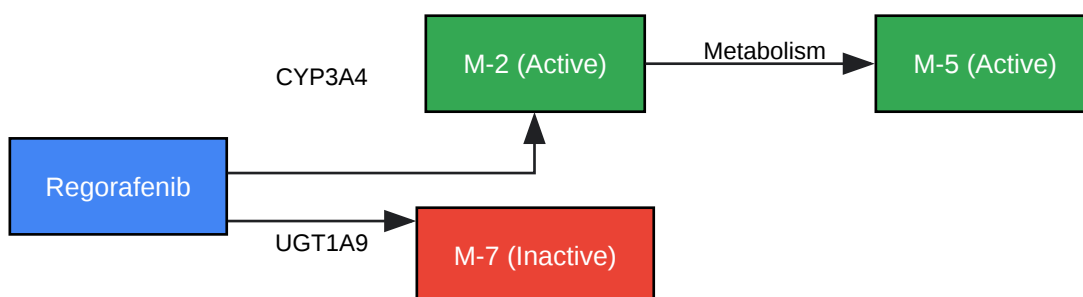
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Regorafenib, an oral multi-kinase inhibitor, has become a valuable therapeutic agent in the treatment of various malignancies, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Upon administration, Regorafenib is metabolized into several compounds, with two major active metabolites, M-2 (pyridine N-oxide) and M-5 (demethylated pyridine N-oxide), demonstrating significant pharmacological activity.[5][6] This technical guide provides a comprehensive overview of the biological activity of Regorafenib and its key metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9).[6][7] The primary metabolic pathway involves the N-oxidation of the pyridine ring of Regorafenib to form the active metabolite M-2. Subsequent demethylation of M-2 leads to the formation of another active metabolite, M-5.[6] Both M-2 and M-5 circulate in plasma at concentrations comparable to the parent drug at steady state.[2][3] Regorafenib and its metabolite M-2 can also undergo glucuronidation to form inactive metabolites, M-7 and M-8, respectively.[6]



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Fig. 1: Simplified metabolic pathway of Regorafenib.

Biological Activity of Regorafenib and its Metabolites

Both in vitro and in vivo studies have demonstrated that the primary metabolites of Regorafenib, M-2 and M-5, exhibit a pharmacological activity profile comparable to the parent compound.[1][2] They have been shown to potently inhibit a range of kinases involved in cancer progression.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of Regorafenib, M-2, and M-5 against various kinases has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the potency of each compound.

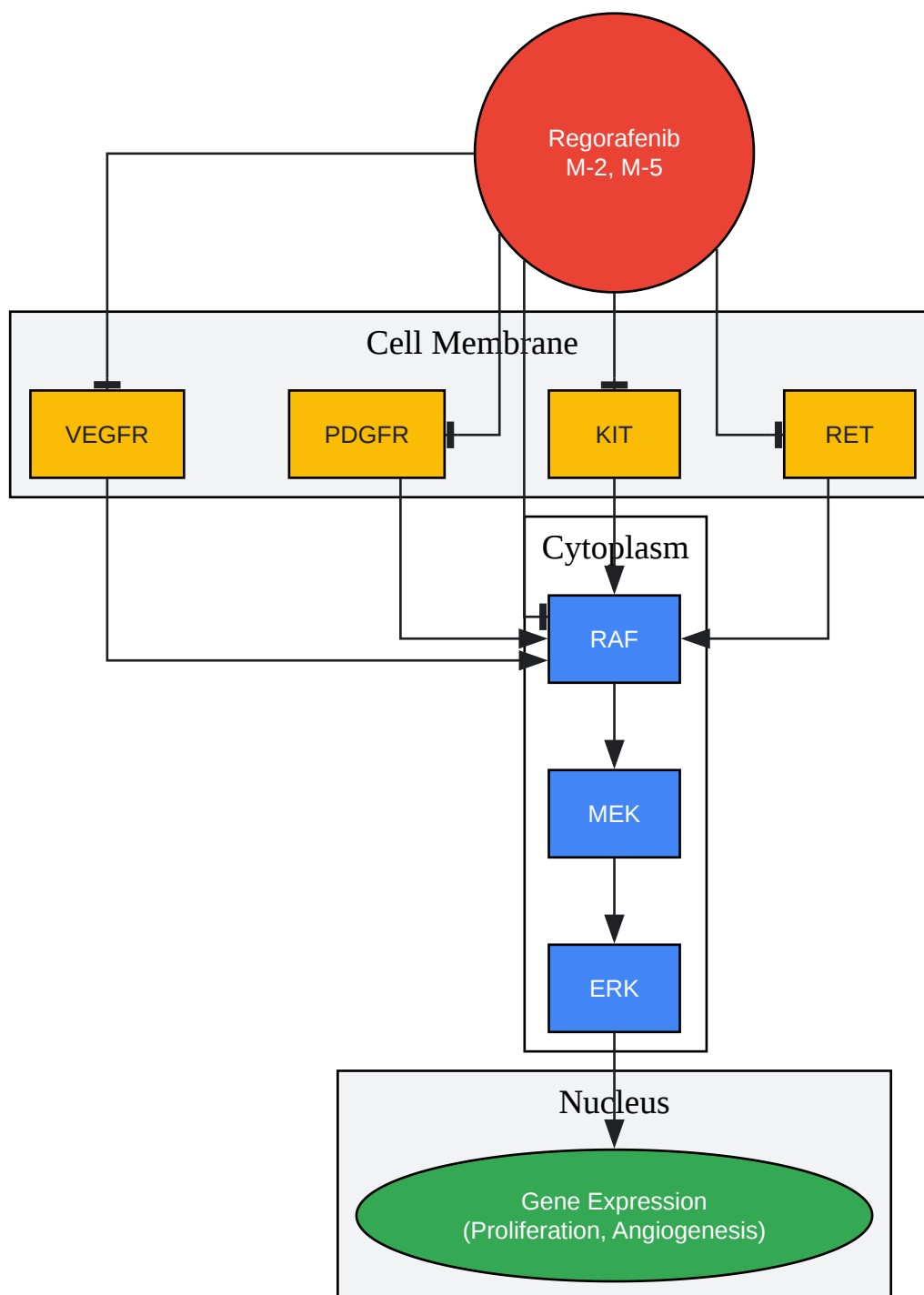
Target Kinase	Compound	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference(s)
VEGFR1	Regorafenib	13	-	[8][9]
VEGFR2	Regorafenib	4.2	3	[8][10]
VEGFR2	M-2	-	30	[10]
VEGFR2	M-5	-	20	[10]
VEGFR3	Regorafenib	46	-	[8][9]
TIE-2	Regorafenib	-	31	[10]
TIE-2	M-2	-	-	[10]
TIE-2	M-5	-	-	[10]
KIT	Regorafenib	7	-	[8][9]
KIT (mutant)	Regorafenib	10-20	-	[10]
RET	Regorafenib	1.5	-	[8][9]
RET (mutant)	Regorafenib	~10	-	[10]
PDGFR-β	Regorafenib	22	90	[8][10]
FGFR1	Regorafenib	-	~200	[10]
BRAF	Regorafenib	28	-	[8]
BRAF (V600E)	Regorafenib	19	-	[8]
RAF-1	Regorafenib	2.5	-	[8][9]

Note: A dash (-) indicates that the data was not available in the cited sources.

Signaling Pathways Targeted by Regorafenib and its Metabolites

Regorafenib and its active metabolites exert their anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary targets include the

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, they target oncogenic kinases such as KIT and RET, and components of the RAF/MEK/ERK signaling cascade.



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Fig. 2: Key signaling pathways inhibited by Regorafenib and its active metabolites.

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of Regorafenib and its metabolites.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.

General Protocol:

- Recombinant human kinases are incubated with a specific substrate and ATP.
- Regorafenib, M-2, or M-5 are added at varying concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).
- IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Phosphorylation Assays

Objective: To assess the ability of the compounds to inhibit kinase activity within a cellular context.

General Protocol:

- Cells expressing the target kinase (e.g., NIH-3T3 cells overexpressing VEGFR-2) are cultured.[\[10\]](#)
- The cells are treated with various concentrations of Regorafenib, M-2, or M-5.

- Kinase activation is stimulated with a specific ligand (e.g., VEGF for VEGFR-2).
- Cell lysates are prepared, and the phosphorylation status of the target kinase and downstream signaling proteins is determined by Western blotting or ELISA using phospho-specific antibodies.
- IC50 values are determined based on the reduction in phosphorylation levels.[\[10\]](#)

Cell Proliferation Assays

Objective: To evaluate the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

General Protocol:

- Cancer cell lines (e.g., colorectal cancer lines HCT116 and HT29) are seeded in multi-well plates.[\[11\]](#)
- After cell attachment, they are treated with a range of concentrations of Regorafenib, M-2, or M-5.
- The cells are incubated for a specified duration (e.g., 48-72 hours).
- Cell viability is assessed using methods such as the CCK8 assay, which measures metabolic activity.[\[11\]](#)
- The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

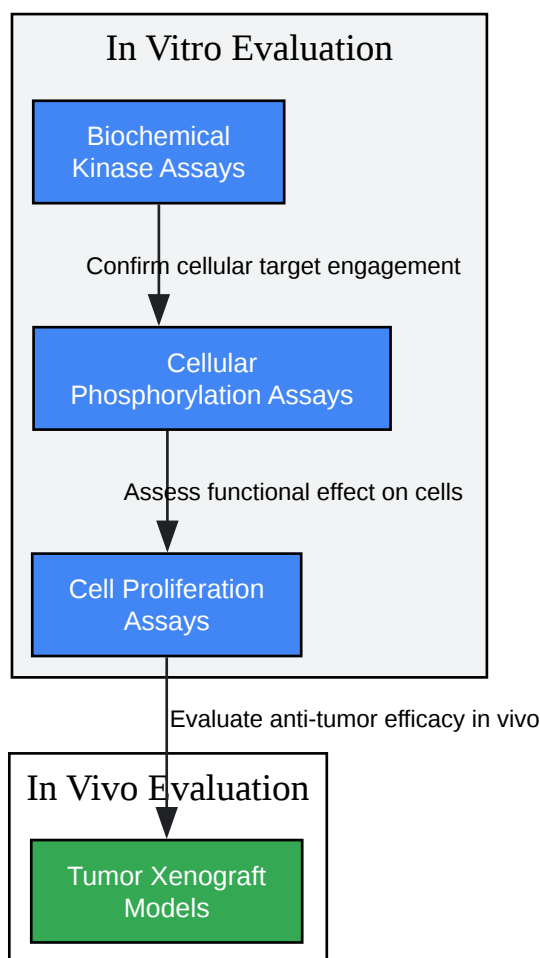
In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

- Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
- Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

- Regorafenib, M-2, or M-5 are administered orally at a specified dose and schedule (e.g., 10 mg/kg/day).^{[2][12]}
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis and cell proliferation markers.



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Fig. 3: General workflow for evaluating the biological activity of Regorafenib and its metabolites.

Conclusion

The metabolites of **Regorafenib Monohydrate**, particularly M-2 and M-5, are not merely byproducts of drug metabolism but are pharmacologically active entities that contribute significantly to the overall anti-tumor efficacy of the parent compound. Their ability to inhibit key kinases involved in angiogenesis and oncogenesis at potencies comparable to Regorafenib underscores their importance in the therapeutic effect observed in patients. A thorough understanding of the biological activity and metabolic profile of these metabolites is crucial for optimizing clinical outcomes and for the future development of related targeted therapies.

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